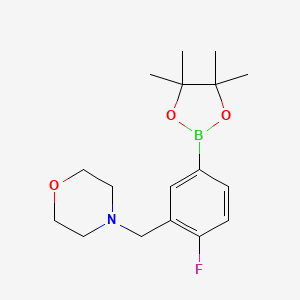

4-Fluoro-3-(morpholinomethyl)phenylboronic acid pinacol ester

Descripción

A. 4-Nitrobenzeneboronic Acid Pinacol Ester

B. 3-Fluoro-4-(morpholinomethyl)phenylboronic Acid Pinacol Ester

C. Phenylboronic Acid Pinacol Ester

- Structure : No substituents on the phenyl ring.

- Reactivity : Baseline reactivity for Suzuki couplings; widely used in biaryl synthesis.

Table 3: Functional group effects on boronic ester properties

| Derivative | Substituent | Electronic Effect | Steric Effect | Typical Use Case |

|---|---|---|---|---|

| This Compound | 2-F, 3-Morpholinomethyl | Moderate -I | High | Targeted drug synthesis |

| 4-Nitrobenzeneboronic | 4-NO$$_2$$ | Strong -I, -M | Low | Electrophilic arylations |

| Phenylboronic | None | None | Low | General cross-coupling |

Key Trends :

Propiedades

IUPAC Name |

4-[[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BFNO3/c1-16(2)17(3,4)23-18(22-16)14-5-6-15(19)13(11-14)12-20-7-9-21-10-8-20/h5-6,11H,7-10,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFYLLKRLMZBPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(morpholinomethyl)phenylboronic acid pinacol ester typically involves the reaction of 4-fluoro-3-(morpholinomethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions

4-Fluoro-3-(morpholinomethyl)phenylboronic acid pinacol ester undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.

Hydrolysis: The ester can hydrolyze under acidic or basic conditions to yield the corresponding boronic acid.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the coupling reactions.

Major Products

Biaryls: Formed through Suzuki-Miyaura coupling.

Boronic Acids: Resulting from hydrolysis of the ester.

Aplicaciones Científicas De Investigación

4-Fluoro-3-(morpholinomethyl)phenylboronic acid pinacol ester has a wide range of applications in scientific research:

Mecanismo De Acción

The primary mechanism of action for 4-Fluoro-3-(morpholinomethyl)phenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium complex. The palladium catalyst facilitates the transmetalation step, where the boronic ester transfers its organic group to the palladium, followed by reductive elimination to form the desired carbon-carbon bond .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 4-fluoro-3-(morpholinomethyl)phenylboronic acid pinacol ester with structurally analogous boronic esters, focusing on substituent effects, solubility, hydrolysis kinetics, and applications:

Key Findings:

Solubility Trends: Pinacol esters universally exhibit higher solubility than parent boronic acids due to reduced hydrogen bonding . Polar substituents (e.g., morpholinomethyl) enhance solubility in chloroform and acetone, whereas lipophilic groups (e.g., CF₃) favor non-polar solvents .

Hydrolysis Kinetics: Hydrolysis rates depend on substituent electronic effects. Electron-withdrawing groups (e.g., CF₃) slow hydrolysis by stabilizing the boronic ester bond, while electron-donating groups (e.g., -OH) accelerate it . Morpholinomethyl’s steric bulk may moderately delay hydrolysis compared to unsubstituted analogs, though specific data are lacking.

Functional Applications: Drug Delivery: Morpholinomethyl and hydroxymethyl derivatives are used in reactive oxygen species (ROS)-responsive nanoparticles for targeted therapy . Synthetic Utility: Trifluoromethyl-substituted esters are valuable in fluorinated drug synthesis due to their metabolic stability .

Research Implications

The morpholinomethyl group distinguishes 4-fluoro-3-(morpholinomethyl)phenylboronic acid pinacol ester from other boronic esters by balancing solubility and steric effects, making it ideal for applications requiring controlled reactivity in polar media. Further studies should quantify its hydrolysis kinetics and explore morpholine’s role in enhancing cellular uptake in drug delivery systems.

Actividad Biológica

4-Fluoro-3-(morpholinomethyl)phenylboronic acid pinacol ester is a member of the boronic acid family, known for its diverse applications in organic synthesis and potential biological activities. This compound features a fluorine atom and a morpholinomethyl group, which may influence its reactivity and interactions with biological targets. Although specific biological activity data for this compound is limited, it is essential to explore its potential roles, particularly in enzyme inhibition and drug development.

Structural Characteristics

The molecular formula of 4-Fluoro-3-(morpholinomethyl)phenylboronic acid pinacol ester is , with a molecular weight of approximately 321.20 g/mol. The compound exists as a solid with a melting point between 35°C and 40°C. Its structure allows it to participate in various chemical reactions, particularly the Suzuki-Miyaura coupling, which is crucial for forming biaryl compounds in medicinal chemistry.

Enzyme Inhibition

Boronic acids are recognized for their ability to act as enzyme inhibitors, particularly against serine proteases and certain kinases. These enzymes play significant roles in various biological processes, including cell signaling and metabolism. The inhibition of these enzymes by boronic acids can lead to potential therapeutic applications in diseases where these enzymes are implicated.

Key Findings:

- Inhibition Mechanism: The boron atom in boronic acids can form reversible covalent bonds with hydroxyl groups in the active sites of enzymes, thereby inhibiting their activity.

- Potential Applications: Due to their enzyme inhibition properties, boronic acids are being explored as drug candidates for conditions such as cancer and diabetes .

Study on Phenylboronic Acid Nitrogen Mustards

A notable study investigated phenylboronic acid nitrogen mustard derivatives, which demonstrated significant anti-tumor activity. These compounds reduced tumor growth by over 90% in xenograft models of triple-negative breast cancer (TNBC). The study highlighted the importance of structural modifications in enhancing biological activity and selectivity against cancer cells .

MAP4 Kinase Inhibitors

Research on MAP4 kinase inhibitors revealed that compounds targeting this family exhibited neuroprotective effects. While not directly related to 4-Fluoro-3-(morpholinomethyl)phenylboronic acid pinacol ester, the findings underscore the potential of boronic acid derivatives in developing therapeutics for neurodegenerative diseases .

Comparative Analysis

The following table compares 4-Fluoro-3-(morpholinomethyl)phenylboronic acid pinacol ester with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Fluoro-3-(morpholinomethyl)phenylboronic acid pinacol ester | C17H25BFNO3 | Contains fluorine; potential enzyme inhibitor |

| 3-Fluoro-4-(morpholinomethyl)benzeneboronic acid pinacol ester | C17H25BFNO3 | Different fluorine position; possible reactivity variations |

| 4-(Morpholinomethyl)phenylboronic acid pinacol ester | C17H25BNO3 | Lacks fluorine; may exhibit different biological activities |

This comparison highlights the unique substitution pattern of 4-Fluoro-3-(morpholinomethyl)phenylboronic acid pinacol ester, which may influence its reactivity and biological properties compared to similar compounds.

Q & A

Q. What solvents are optimal for handling 4-fluoro-3-(morpholinomethyl)phenylboronic acid pinacol ester in synthetic workflows?

The compound exhibits high solubility in polar solvents such as chloroform, acetone, and 3-pentanone, with moderate solubility in ethers and hydrocarbons. Solubility positively correlates with solvent polarity, though exceptions exist (e.g., cyclohexane shows very low solubility). For reactions requiring homogeneous conditions, chloroform is recommended due to its highest observed solubility . A solubility hierarchy can be summarized as:

- Highest : Chloroform > Acetone > 3-Pentanone

- Lowest : Methylcyclohexane > Dipropyl Ether > Hydrocarbons

Experimental design should prioritize solvent compatibility with reaction conditions (e.g., avoiding protic solvents in metal-catalyzed cross-couplings).

Q. How does the pinacol ester moiety influence the compound’s stability and reactivity?

The pinacol ester protects the boronic acid group, enhancing stability against hydrolysis and oxidation compared to the free acid. However, it is susceptible to hydrolysis under physiological pH (7.4) via ROS-mediated cleavage . For storage, anhydrous conditions (-20°C, inert atmosphere) are critical to prevent premature degradation. In synthetic applications, the ester must be hydrolyzed in situ or via acidic/basic conditions to regenerate the active boronic acid for cross-coupling reactions .

Q. What are the primary synthetic applications of this compound?

The compound is widely used in:

- Suzuki-Miyaura cross-couplings : Forms biaryl bonds for constructing fluorinated aromatic scaffolds.

- ROS-responsive drug delivery systems : Serves as a trigger for H2S or antibiotic release in oxidative environments .

- Fluorescent probe synthesis : Quenches fluorescence until ROS activation, enabling real-time tracking of reactive species .

Advanced Research Questions

Q. Why does this compound underperform in Cu-catalyzed N-arylations compared to boroxines?

In Cu-mediated reactions, pinacol esters generate phenolic byproducts during transmetalation, competing with the desired pathway. Boroxines (trimers of boronic acids) minimize this side reaction due to their higher Lewis acidity and stability under basic conditions. To improve yields:

Q. How can hydrolysis kinetics be leveraged for controlled drug release in biological systems?

The compound’s hydrolysis is accelerated by ROS (e.g., H2O2) at physiological pH, making it ideal for targeted drug delivery. Key design considerations include:

- Nanocarrier integration : Embed the ester in β-cyclodextrin or micelle matrices to prolong circulation time .

- Dual-sensitivity systems : Combine ROS/pH-responsive moieties (e.g., morpholine groups) for lysosome-specific activation .

- Fluorescence monitoring : Attach naphthalimide derivatives to track release kinetics via fluorescence recovery .

Q. What strategies mitigate low yields in cross-coupling reactions with electron-deficient partners?

Electron-withdrawing groups (e.g., -F, morpholinomethyl) reduce the boron center’s electrophilicity, slowing transmetalation. To enhance reactivity:

Q. How do structural modifications (e.g., fluorination, morpholinomethyl substitution) impact biological activity?

- Fluorine : Enhances metabolic stability and membrane permeability.

- Morpholinomethyl : Improves lysosome targeting via pH-dependent protonation (pKa ~6.5) .

- Pinacol ester : Balances hydrophobicity and ROS sensitivity for tumor-selective activation.

In anticancer prodrugs, these modifications reduce IC50 values in malignant cells (3.5–7.2 µM) while sparing non-malignant cells (IC50 >15 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.